![molecular formula C20H20FN5O2S B2734704 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 921858-64-2](/img/structure/B2734704.png)
2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
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Overview
Description
1,2,4-Triazoles are a class of five-membered heterocycles that contain three nitrogen and two carbon atoms . They have been extensively studied for more than a century due to their remarkable properties, making them promising candidates for drug development and treatment of various diseases . Some of the most known drugs that contain the 1,2,4-triazole moiety are alprazolam, fluconazole, ribavirin, and posaconazole .
Synthesis Analysis
Several methods are commonly used to synthesize 3-sulphanyl-1,2,4-triazoles, including reactions involving the reaction of isothiocyanates with hydrazides and the reaction of 1,3,4-oxadiazoles with hydrazine , by thermal cyclization of acylated thiosemicarbazides or by reaction between carboxylic acids with hydrazinecarbothiohydrazides .
Molecular Structure Analysis
The structure of 1,2,4-triazoles is characterized by the presence of three nitrogen and two carbon atoms in a five-membered ring . The IR absorption spectra of some 1,2,4-triazole derivatives showed two signals for C=O groups at 1650–1712 cm −1 .
Chemical Reactions Analysis
A new triazol-3-one resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure and substituents. For example, one compound was obtained with a melting point of 163–165 °C .
Scientific Research Applications
Metal-Organic Frameworks (MOFs) and Coordination Chemistry
Metal-organic frameworks (MOFs) are porous materials composed of metal ions or clusters connected by organic ligands. The compound can serve as a ligand in MOFs. For instance, researchers have synthesized metal complexes using this compound as a flexible achiral ligand. These complexes exhibit intriguing structural features, such as uninodal 2D layers with specific topologies (e.g., 4,4-sql) and interpenetration patterns. The chirality of some MOFs arises from the supramolecular packing of these layers .
Energetic Materials and Nitrogen-Rich Salts
The 1,2,4-triazole moiety in the compound contributes to its nitrogen-rich character. Researchers have explored derivatives of 1,2,4-triazole for their potential as energetic materials. For example:
- Neutral 4-Nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazoles : These compounds, combined with various energetic moieties (such as amino, nitrimino, nitro, and azo groups), have been synthesized and studied for their explosive properties .
- Energetic Salts : Novel energetic salts based on 4-nitro-5-(5-R-1,2,4-triazol-3-yl)-2H-1,2,3-triazole have been investigated. These salts could find applications in propellants, explosives, and pyrotechnics .
Green Synthesis and Flow Chemistry
Researchers have developed efficient and sustainable synthetic routes for related compounds. For instance:
- 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid : A metal-free process has been reported for synthesizing this compound. The method involves constructing the triazole ring under flow conditions, making it atom economical, highly selective, and environmentally benign .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2S/c1-2-28-15-9-7-14(8-10-15)25-11-12-26-19(25)23-24-20(26)29-13-18(27)22-17-6-4-3-5-16(17)21/h3-10H,2,11-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXHQPSLLCNQEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide |
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